![molecular formula C25H26N2O2S B4267810 N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4267810.png)
N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(4-ethoxyphenyl)acetamide
Overview
Description
N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(4-ethoxyphenyl)acetamide, commonly known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research. The compound was first synthesized in the 1980s and has since been studied for its potential therapeutic applications.
Mechanism of Action
CP-55940 acts on the endocannabinoid system by binding to the CB1 and CB2 receptors. The compound has a high affinity for CB1 receptors, which are primarily located in the central nervous system. CB2 receptors are primarily located in the immune system and peripheral tissues. CP-55940 has been shown to have a potent agonistic effect on both CB1 and CB2 receptors, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to have analgesic properties by reducing pain sensitivity in animal models. In addition, CP-55940 has been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines. The compound has also been shown to have anti-tumor properties by inducing cell death in cancer cells.
Advantages and Limitations for Lab Experiments
CP-55940 has several advantages for lab experiments. The compound has a high affinity for CB1 and CB2 receptors, making it a potent tool for studying the endocannabinoid system. In addition, CP-55940 has been shown to have a long half-life, which allows for extended experiments. However, the compound has several limitations, including its high cost and potential for abuse.
Future Directions
For the study of CP-55940 include the development of more potent and selective synthetic cannabinoids and the study of the compound's potential use in the treatment of neurological disorders, cancer, and chronic pain.
Scientific Research Applications
CP-55940 has been studied for its potential therapeutic applications in various diseases such as cancer, multiple sclerosis, and chronic pain. The compound has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. In addition, CP-55940 has been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
N-[3-cyano-5-methyl-4-(4-propylphenyl)thiophen-2-yl]-2-(4-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-4-6-18-7-11-20(12-8-18)24-17(3)30-25(22(24)16-26)27-23(28)15-19-9-13-21(14-10-19)29-5-2/h7-14H,4-6,15H2,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZBYFSMUWFPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)CC3=CC=C(C=C3)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-5-methyl-4-(4-propylphenyl)thiophen-2-yl]-2-(4-ethoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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